Anti-Inflammatory Activity of 1-Pentacosanol vs. Plant Extract and 8-Hydroxy Cuminic Acid
In a study on Apium leptophyllum fruit constituents, isolated pentacosanol demonstrated a quantifiable anti-inflammatory effect. It achieved 34.83% inhibition in an in vitro assay, which was notably lower than the 49.54% inhibition exhibited by the fruit's essential oil and the isolated compound 8-hydroxy cuminic acid [1]. This provides a benchmark for its moderate anti-inflammatory potential compared to other bioactive compounds from the same source.
| Evidence Dimension | Anti-inflammatory activity (% inhibition) |
|---|---|
| Target Compound Data | 34.83% inhibition |
| Comparator Or Baseline | 8-hydroxy cuminic acid (49.54% inhibition) and A. leptophyllum fruit essential oil (49.54% inhibition) |
| Quantified Difference | Pentacosanol shows ~30% lower inhibition than the comparators. |
| Conditions | In vitro anti-inflammatory assay (specific model not detailed in abstract) |
Why This Matters
This data informs researchers selecting a fatty alcohol with moderate, but not maximal, anti-inflammatory activity for mechanistic studies or formulation development.
- [1] Sheikh, T. A., et al. (2016). Bioactive Constituents from Apium leptophyllum Fruits. British Journal of Pharmaceutical Research, 10(1), 1-10. View Source
